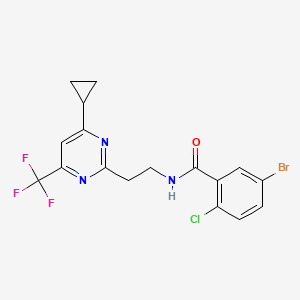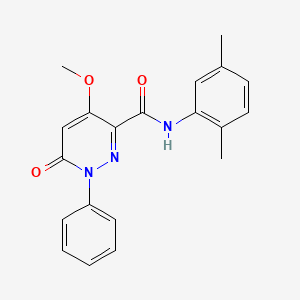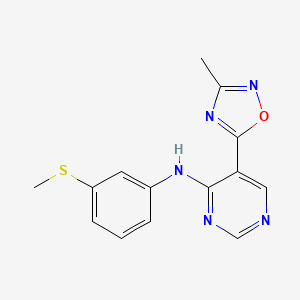![molecular formula C24H22N2O4 B2894335 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 33714-05-5](/img/structure/B2894335.png)
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is a complex organic compound characterized by the presence of methoxyphenyl and nitroethyl groups attached to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyphenyl compounds followed by a series of condensation reactions to form the indole core. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced chemical reactors and purification systems to handle the complex reaction pathways and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled environments, including specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyamphetamine: Known for its psychoactive properties and interaction with serotonin receptors.
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis for protection/deprotection sequences.
Tris(4-methoxyphenyl)amine: Studied for its electrochemical and photoluminescent properties.
Uniqueness
2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of methoxyphenyl and nitroethyl groups attached to an indole core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-18-11-7-16(8-12-18)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)17-9-13-19(30-2)14-10-17/h3-14,21,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQODCUAOKDYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2894254.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)
![6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2894267.png)

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)
![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate](/img/structure/B2894272.png)

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)
